Diethyl 3-amino-1H-indole-1,2-dicarboxylate
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Overview
Description
Diethyl 3-amino-1H-indole-1,2-dicarboxylate is a chemical compound with the molecular formula C14H16N2O4 and a molecular weight of 276.295 g/mol . It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-amino-1H-indole-1,2-dicarboxylate typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of indole-2,3-dione with diethylamine in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-amino-1H-indole-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indole derivatives .
Scientific Research Applications
Diethyl 3-amino-1H-indole-1,2-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 3-amino-1H-indole-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.
Uniqueness
Diethyl 3-amino-1H-indole-1,2-dicarboxylate is unique due to its specific functional groups and the resulting biological activities. Its diethyl ester and amino groups confer distinct chemical properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H16N2O4 |
---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
diethyl 3-aminoindole-1,2-dicarboxylate |
InChI |
InChI=1S/C14H16N2O4/c1-3-19-13(17)12-11(15)9-7-5-6-8-10(9)16(12)14(18)20-4-2/h5-8H,3-4,15H2,1-2H3 |
InChI Key |
SQHGXTITFFRXSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1C(=O)OCC)N |
Origin of Product |
United States |
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